Diethyl (4-cyclohexylbutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-cyclohexylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyclohexylbutyl chain. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-cyclohexylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-cyclohexylbutyl bromide under controlled conditions to yield the desired phosphonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (4-cyclohexylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-cyclohexylbutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential in drug development, particularly as a component in antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of diethyl (4-cyclohexylbutyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. The phosphonate group can form stable complexes with metal ions, which is crucial in its role as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: A simpler analog with similar reactivity but lacking the cyclohexylbutyl group.
Dimethyl phosphonate: Another analog with methyl groups instead of ethyl groups.
Bisphosphonates: Compounds with two phosphonate groups, commonly used in medicine for treating osteoporosis.
Uniqueness: Diethyl (4-cyclohexylbutyl)phosphonate is unique due to the presence of the 4-cyclohexylbutyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as in the development of specialized pharmaceuticals and advanced materials .
Eigenschaften
CAS-Nummer |
111025-95-7 |
---|---|
Molekularformel |
C14H29O3P |
Molekulargewicht |
276.35 g/mol |
IUPAC-Name |
4-diethoxyphosphorylbutylcyclohexane |
InChI |
InChI=1S/C14H29O3P/c1-3-16-18(15,17-4-2)13-9-8-12-14-10-6-5-7-11-14/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
AVUDAVCWSOXUBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCC1CCCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.